

reactivity of the C-Br bond in 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1,3,5-triisopropylbenzene

Cat. No.: B188717

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in **2-Bromo-1,3,5-triisopropylbenzene**

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3,5-triisopropylbenzene is a sterically hindered aryl halide that serves as a versatile intermediate in modern organic synthesis. The presence of three bulky isopropyl groups flanking the bromo substituent profoundly influences the reactivity of the carbon-bromine (C-Br) bond. This technical guide provides a comprehensive analysis of the C-Br bond's reactivity in this molecule, detailing its participation in key synthetic transformations including Grignard reagent formation, lithium-halogen exchange, and palladium-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in leveraging this unique building block for the synthesis of complex molecular architectures.

Physicochemical and Bond Characteristics

2-Bromo-1,3,5-triisopropylbenzene, also known as 2,4,6-triisopropylbromobenzene, is a valuable reagent whose utility is defined by the interplay between the reactive C-Br bond and the significant steric shielding provided by the flanking isopropyl groups.

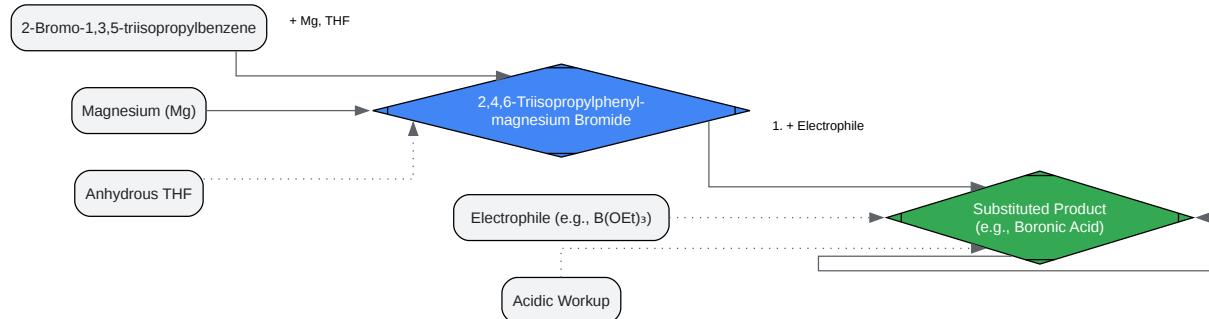
Compound Properties

The fundamental properties of **2-Bromo-1,3,5-triisopropylbenzene** are summarized below.

Property	Value	Reference(s)
CAS Number	21524-34-5	[1]
Molecular Formula	C ₁₅ H ₂₃ Br	[1]
Molecular Weight	283.25 g/mol	[1]
Appearance	Clear colorless to pale yellow liquid	[2]
Boiling Point	96-97 °C @ 0.1 mmHg	[2]
Density	1.118 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.523	[2]

The Carbon-Bromine Bond

The C(sp²)-Br bond in aryl bromides is a cornerstone of many synthetic transformations. The typical bond dissociation energy for a C-Br bond is approximately 276 kJ/mol. While the electron-donating nature of the alkyl groups on the benzene ring might slightly weaken the C-Br bond, the dominant factor governing its reactivity is the profound steric hindrance imposed by the two ortho-isopropyl groups. This steric congestion impedes the approach of nucleophiles and reagents, often necessitating carefully selected reaction conditions, specialized catalysts, or more reactive organometallic intermediates to achieve successful transformations.


Key Synthetic Transformations

The C-Br bond in **2-Bromo-1,3,5-triisopropylbenzene** provides a handle for a variety of critical bond-forming reactions.

Grignard Reagent Formation

The reaction of **2-Bromo-1,3,5-triisopropylbenzene** with magnesium metal yields the corresponding Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide.[\[3\]](#)[\[4\]](#) This powerful nucleophile and strong base is an intermediate for forming C-C and C-heteroatom

bonds. The formation can be challenging due to the steric bulk hindering access to the magnesium surface and may require activation.[5][6]

[Click to download full resolution via product page](#)

Caption: Workflow for Grignard reagent formation and subsequent electrophilic quench.

Experimental Protocol: Synthesis of (2,4,6-Triisopropylphenyl)boronic acid

This protocol is adapted from a highly analogous procedure for the synthesis of 2,4,6-trimethylphenylboronic acid.[7]

- Apparatus Setup: A three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). The flask is equipped with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel.
- Initiation: Magnesium turnings (1.2-1.5 equivalents) are added to the flask along with anhydrous tetrahydrofuran (THF). A small portion of the **2-Bromo-1,3,5-triisopropylbenzene** solution (see step 3) or a few drops of an activator like 1,2-dibromoethane is added to initiate the reaction. Gentle warming may be applied if necessary.

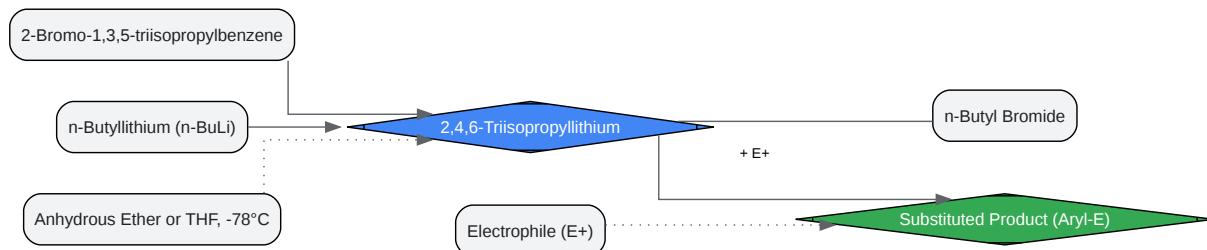

- Grignard Formation: A solution of **2-Bromo-1,3,5-triisopropylbenzene** (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 2-4 hours until the magnesium is consumed.
- Electrophilic Quench: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triethyl borate (1.5-2.0 equivalents) is added dropwise, maintaining the internal temperature below -65 °C.
- Workup: The reaction is allowed to warm slowly to room temperature and stirred for at least 5 hours. It is then cooled to 0 °C and quenched by the slow addition of 1 M aqueous HCl. The mixture is stirred for 2 hours.
- Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.

Table 2: Typical Reaction Parameters for Grignard Formation

Parameter	Condition/Reagent	Purpose	Reference(s)
Substrate	2-Bromo-1,3,5-triisopropylbenzene	Starting Material	[7]
Reagent	Magnesium Turnings (1.2-1.5 eq.)	Forms the organomagnesium species	[7]
Solvent	Anhydrous Tetrahydrofuran (THF)	Solubilizes and stabilizes the reagent	[7]
Initiator	1,2-Dibromoethane or Iodine crystal (catalytic)	Activates the magnesium surface	[5][6]
Temperature	Reflux (~66 °C in THF)	Ensures complete reaction	[7]
Electrophile	Triethyl borate (for boronic acid synthesis)	Traps the Grignard reagent	[7]
Reported Yield	~58% (for analogous trimethyl substrate)	Expected product yield	[7]

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from organic halides.^[8] This reaction typically involves treating the aryl bromide with an alkyl lithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The exchange is driven by the formation of a more stable organolithium species. For **2-Bromo-1,3,5-triisopropylbenzene**, this provides an alternative route to the highly reactive 2,4,6-triisopropylolithium intermediate.

[Click to download full resolution via product page](#)

Caption: General workflow for lithium-halogen exchange and electrophilic trapping.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

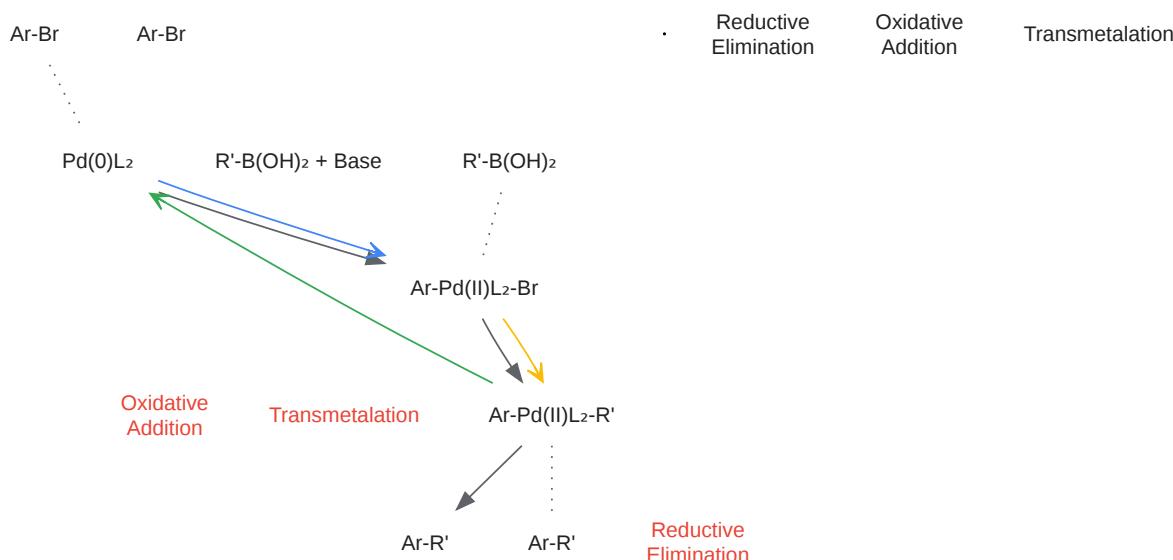

- Apparatus Setup: A flame-dried, two-necked flask equipped with a magnetic stirrer and a septum is maintained under an inert atmosphere.
- Reaction Mixture: **2-Bromo-1,3,5-triisopropylbenzene** (1.0 equivalent) is dissolved in an anhydrous solvent such as diethyl ether or THF. The solution is cooled to -78 °C.
- Lithiating Agent Addition:n-Butyllithium (1.05-1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction is typically very fast.[9]
- Electrophilic Quench: After a short stirring period (5-15 minutes), a chosen electrophile (e.g., DMF, CO₂, an aldehyde) is added at -78 °C.
- Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.

Table 3: Typical Reaction Parameters for Lithium-Halogen Exchange

Parameter	Condition/Reagent	Purpose	Reference(s)
Substrate	2-Bromo-1,3,5-triisopropylbenzene	Starting Material	[10]
Reagent	n-Butyllithium or t-Butyllithium (1.1 eq.)	Effects the halogen-metal exchange	[8][9]
Solvent	Anhydrous THF or Diethyl Ether	Aprotic solvent required for stability	[9]
Temperature	-78 °C	Prevents side reactions	[9]
Reaction Time	< 30 minutes	The exchange is typically rapid	[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, forming a C-C bond.[11] Due to its steric bulk, **2-Bromo-1,3,5-triisopropylbenzene** is an ideal substrate for synthesizing hindered biaryl compounds, which are important motifs in pharmaceuticals and materials science.[12] The reaction often requires specialized, bulky phosphine ligands to facilitate the catalytic cycle.[13]

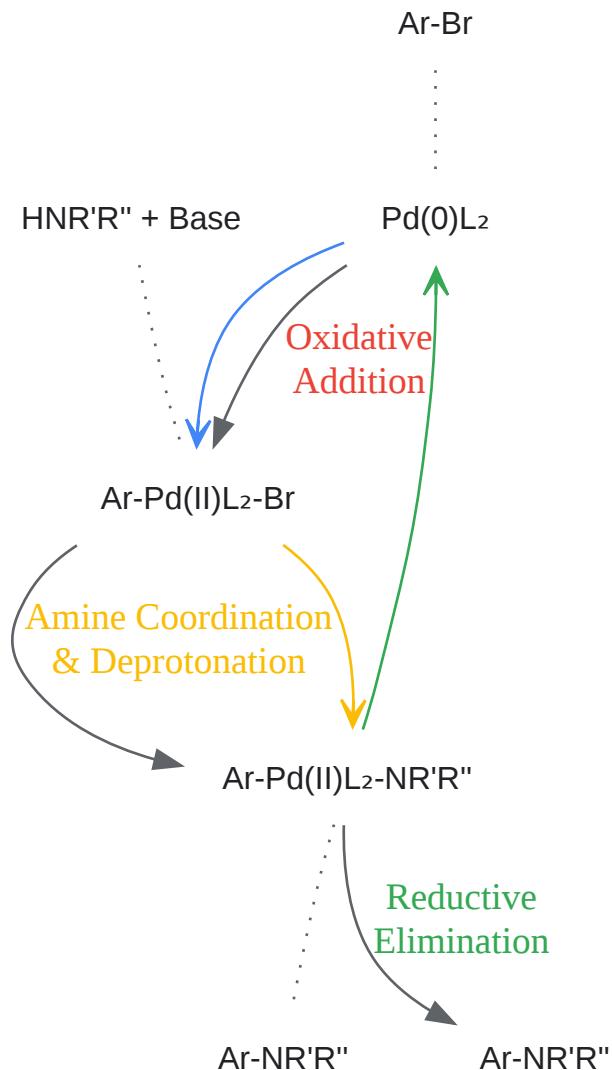
[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$, 1-5 mol%), a suitable phosphine ligand if required (e.g., SPhos, XPhos), and a base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 , 2-3 equivalents).
- Reagent Addition: Add **2-Bromo-1,3,5-triisopropylbenzene** (1.0 equivalent) followed by a degassed solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF).
- Reaction: The mixture is heated, typically between 80-110 °C, and stirred for 2-24 hours. Reaction progress is monitored by TLC or GC-MS.

- **Workup and Purification:** After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated. The crude product is purified by column chromatography.


Table 4: Typical Reaction Parameters for Suzuki-Miyaura Coupling

Parameter	Condition/Reagent	Purpose	Reference(s)
Substrate	2-Bromo-1,3,5-triisopropylbenzene	Aryl halide coupling partner	[12]
Coupling Partner	Aryl or Vinyl Boronic Acid/Ester (1.1-1.5 eq.)	Provides the second aryl/vinyl group	[11]
Catalyst	$\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$ (1-5 mol%)	Catalyzes the C-C bond formation	[13]
Ligand	SPhos, XPhos, or other bulky phosphines	Stabilizes catalyst, essential for hindered substrates	[13]
Base	K_2CO_3 , K_3PO_4 , Cs_2CO_3 (2-3 eq.)	Activates the boronic acid for transmetalation	
Solvent	Toluene/ H_2O , Dioxane/ H_2O	Biphasic solvent system is common	
Temperature	80 - 110 °C	Provides energy to overcome activation barrier	[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15] This reaction is highly valuable in pharmaceutical and materials chemistry. For a sterically hindered substrate like **2-Bromo-**

1,3,5-triisopropylbenzene, the choice of a bulky, electron-rich phosphine ligand is critical to achieving high yields by promoting the reductive elimination step.[16][17]

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$, 1-3 mol%), a bulky phosphine ligand

(e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equivalents).

- Reagent Addition: The solvent (typically anhydrous toluene or dioxane) is added, followed by the amine (1.2-1.5 equivalents) and finally **2-Bromo-1,3,5-triisopropylbenzene** (1.0 equivalent).
- Reaction: The vessel is sealed and heated to 80-120 °C for 4-24 hours.
- Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography.

Table 5: Typical Reaction Parameters for Buchwald-Hartwig Amination

Parameter	Condition/Reagent	Purpose	Reference(s)
Substrate	2-Bromo-1,3,5-triisopropylbenzene	Aryl halide coupling partner	[15][18]
Reagent	Primary or Secondary Amine (1.2-1.5 eq.)	Nitrogen source	[17]
Catalyst	Pd ₂ (dba) ₃ , Pd(OAc) ₂ (1-3 mol%)	Catalyzes the C-N bond formation	[16]
Ligand	XPhos, RuPhos, BrettPhos (e.g., Josiphos)	Crucial for catalyst activity with hindered substrates	[18][19]
Base	NaOt-Bu, LiHMDS, K ₃ PO ₄ (1.4-2.0 eq.)	Deprotonates the amine for coordination to palladium	[16][18]
Solvent	Anhydrous Toluene, Dioxane	Aprotic, high-boiling solvent	[18]
Temperature	80 - 120 °C	Overcomes activation energy for hindered coupling	[19]

Conclusion

The C-Br bond in **2-Bromo-1,3,5-triisopropylbenzene** exhibits a rich and synthetically valuable reactivity profile. While the significant steric hindrance presented by the flanking isopropyl groups poses challenges, it also offers opportunities for unique selectivity. Standard transformations such as Grignard reagent formation, lithium-halogen exchange, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are all viable. However, success in these reactions often hinges on the careful selection of reagents and conditions, particularly the use of highly active, sterically demanding ligands in palladium-catalyzed processes, to overcome the steric shield around the reactive center. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important building block in the synthesis of complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1,3,5-triisopropylbenzene | 21524-34-5 | FB33867 [biosynth.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 2,4,6-Triisopropylphenylmagnesium bromide solution 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. nbanno.com [nbanno.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [reactivity of the C-Br bond in 2-Bromo-1,3,5-triisopropylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b188717#reactivity-of-the-c-br-bond-in-2-bromo-1-3-5-triisopropylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com